molecular formula C11H20ClN B13473200 8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride

8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride

Cat. No.: B13473200
M. Wt: 201.73 g/mol
InChI Key: CJYJILIXSWZDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of nitrogen within its spirocyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the spirocyclic core and subsequent functionalization to introduce the hydrochloride group. Detailed synthetic routes are often proprietary and may require specialized reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require efficient reaction conditions, purification processes, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
  • Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
  • Substitution: Replacement of one functional group with another.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

Biology: In biological research, this compound may be investigated for its potential biological activity. Its interactions with biological molecules and potential therapeutic effects are areas of interest.

Medicine: In medicine, 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride could be explored for its potential as a pharmaceutical agent. Its unique structure may offer advantages in drug design and development.

Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds::

  • 7-oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride
  • 9-azadispiro[3.0.3{5}.2{4}]decane

Comparison: Compared to these similar compounds, 8-azadispiro[3.0.5{5}.2{4}]dodecane hydrochloride has a distinct spirocyclic structure with unique chemical properties. Its specific arrangement of atoms and functional groups can result in different reactivity and potential applications. The presence of nitrogen in the spirocyclic core is a key feature that distinguishes it from other spirocyclic compounds.

Properties

Molecular Formula

C11H20ClN

Molecular Weight

201.73 g/mol

IUPAC Name

8-azadispiro[3.0.55.24]dodecane;hydrochloride

InChI

InChI=1S/C11H19N.ClH/c1-2-10(3-1)4-5-11(10)6-8-12-9-7-11;/h12H,1-9H2;1H

InChI Key

CJYJILIXSWZDHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC23CCNCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.